2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, also known as CPPA, is an organic compound that is used in a variety of scientific research applications. CPPA has been studied for its biochemical, physiological, and pharmacological effects and is used in various laboratory experiments.
Scientific Research Applications
Drug Discovery and Biological Activities
Pyrrolidine-Based Compounds in Drug Discovery : The pyrrolidine ring, a core structure in 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, is widely used in medicinal chemistry to develop compounds for treating human diseases. The saturated pyrrolidine scaffold is valued for its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, leading to novel biologically active compounds with target selectivity. This versatility is evidenced in the synthesis and biological activity exploration of enantiomerically pure phenylpiracetam analogs, demonstrating the relationship between the configuration of stereocenters and biological properties (Li Petri et al., 2021).
Synthesis and Pharmacological Activities of Piracetam Derivatives : Piracetam, sharing the pyrrolidine moiety with 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, has been the subject of extensive study due to its nootropic effects and applications in CNS disorders. The review article by Dhama et al. highlights different biological activities associated with piracetam and its derivatives, underscoring the compound's role in improving learning, memory, and brain metabolism (Dhama et al., 2021).
Chemical Synthesis and Evaluation
Chemical Synthesis Based on N-Ar Axis : Research focusing on the N-Ar axis in synthetic organic chemistry has led to the development of N-acylation reagents and the study of chiral ligands, which could be relevant to the synthesis and analysis of 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide. These studies contribute to understanding the chemical behavior and potential applications of compounds with similar structural features (Kondo & Murakami, 2001).
Role in Cancer Research : While specific to thiophene analogs, the research by Ashby et al. evaluates the carcinogenic potential of compounds with aromatic rings and structural modifications, which could inform safety assessments and biological activity studies for compounds like 2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide (Ashby et al., 1978).
Mechanism of Action
Target of Action
For instance, some derivatives act as antagonists of the vanilloid receptor 1 , modulators of the insulin-like growth factor 1 receptor , and inhibitors of enzymes like phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to inhibit a wide range of enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
properties
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-5-1-2-6-11(10)15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAGMUKUGRWHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.